

6-Bromo-2-chloroquinoline molecular structure and formula

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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinoline

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In-Depth Technical Guide to 6-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, chemical properties, synthesis, and biological significance of **6-Bromo-2-chloroquinoline**. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of related chemical and biological processes.

Core Compound Information

6-Bromo-2-chloroquinoline is a halogenated aromatic heterocyclic compound.^[1] It features a quinoline ring system, which is a fused benzene and pyridine ring, substituted with a bromine atom at the 6-position and a chlorine atom at the 2-position.^[1] This compound is primarily utilized as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and materials science sectors.^[2]

Molecular Structure and Formula

The molecular structure of **6-Bromo-2-chloroquinoline** is characterized by its rigid, planar quinoline core with halogen substituents that influence its reactivity and potential biological activity.

- Molecular Formula: C₉H₅BrClN
- IUPAC Name: **6-bromo-2-chloroquinoline**[\[3\]](#)[\[4\]](#)
- CAS Number: 1810-71-5[\[1\]](#)[\[3\]](#)
- Molecular Weight: 242.50 g/mol [\[3\]](#)[\[5\]](#)

Physicochemical Properties

The physical and chemical properties of **6-Bromo-2-chloroquinoline** are summarized in the table below. It typically appears as a white to off-white or pale yellow crystalline solid.[\[1\]](#) It is soluble in organic solvents like chloroform and methanol but is sparingly soluble in water.[\[6\]](#)

Property	Value	Source(s)
Appearance	White to off-white/pale yellow crystalline solid	[1]
Melting Point	148-150 °C	[6]
Boiling Point	325.7 ± 22.0 °C (Predicted)	[6]
Density	1.673 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	-0.48 ± 0.43 (Predicted)	[6]
Solubility	Soluble in Chloroform and Methanol; Sparingly soluble in water	[6]
Storage	2-8°C, under inert gas (e.g., Nitrogen or Argon)	[5]

Spectral Data

Technique	Data Highlights	Source(s)
GC-MS	Available on PubChem, Instrument: Agilent 6890 GC-MS	[3]
FTIR	Available on PubChem, Instrument: Bruker Tensor 27 FT-IR	[3]
Raman	Available on PubChem, Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer	[3]
¹ H NMR	(400 MHz, DMSO-d ₆) δ ppm: 7.41 (d, J = 8.4 Hz, 1H), 7.79-7.82 (m, 1H), 7.89 (d, J = 9.2 Hz, 1H), 7.98-7.99 (m, 1H), 8.02 (d, J = 8.8 Hz, 1H)	[7]
LC-MS (ES)	m/z = 241.0, 243.0 [M + H] ⁺	[7]

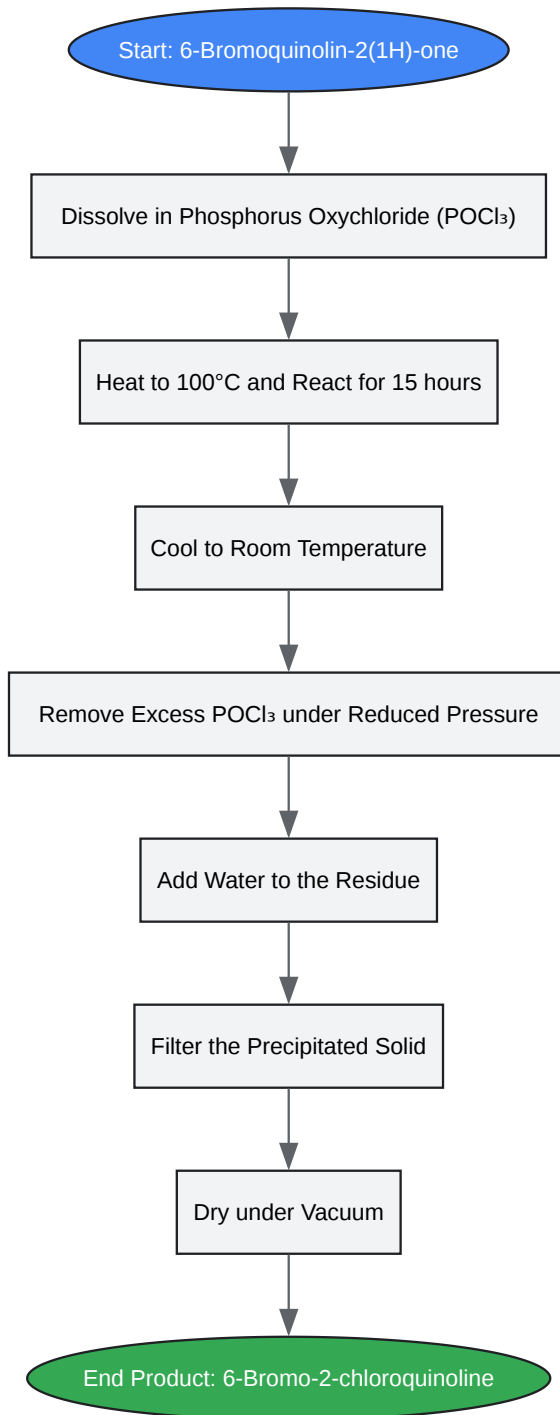
Synthesis of 6-Bromo-2-chloroquinoline

The synthesis of **6-Bromo-2-chloroquinoline** can be achieved through various routes. A common and effective method involves the chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride.

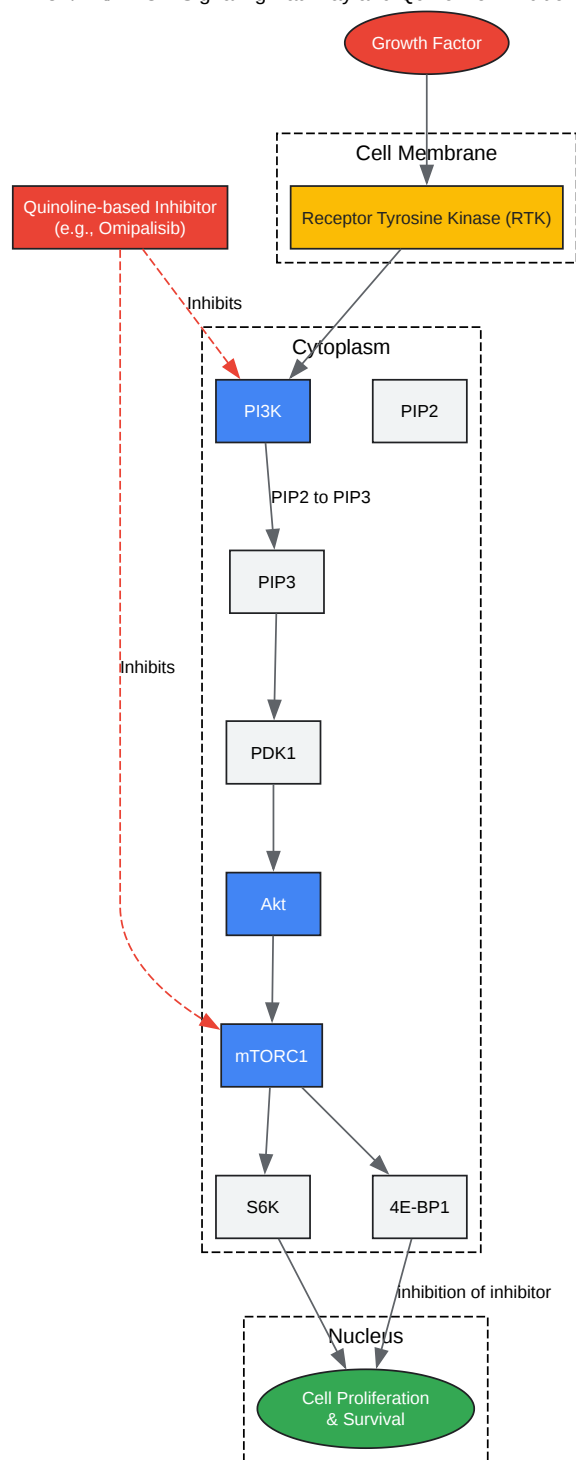
Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of **6-Bromo-2-chloroquinoline** from 6-bromoquinolin-2(1H)-one.

Synthesis Workflow of 6-Bromo-2-chloroquinoline



PI3K/Akt/mTOR Signaling Pathway and Quinoline Inhibition

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